Technical Deep Dive: Sodium Tartrate Solubility Profile & Applications
Technical Deep Dive: Sodium Tartrate Solubility Profile & Applications
Executive Summary
Sodium tartrate (specifically Disodium L-tartrate dihydrate,
This guide analyzes the thermodynamic drivers behind this behavior and details its critical applications in drug development—specifically as a primary standard for Karl Fischer titration and a precipitant in protein crystallography.
Part 1: Physicochemical Fundamentals & Thermodynamics[3]
To understand the solubility behavior of sodium tartrate, one must look beyond simple "like dissolves like" heuristics and examine the competition between Crystal Lattice Energy and Solvation Energy .
The Aqueous Solvation Mechanism
Sodium tartrate is an ionic dicarboxylate. In the solid state, the
-
Enthalpic Driver: Water, with its high dielectric constant (
), effectively screens these electrostatic charges.[1] The hydration enthalpy ( ) of the two ions and the tartrate dianion is sufficiently exothermic to overcome the lattice energy.[1] -
Entropic Driver: The dissociation of the crystal lattice increases the system's entropy, further driving dissolution.
The Organic Solvent Barrier
In organic solvents like ethanol (
-
The Energy Deficit: The solvation energy provided by organic solvents is far lower than the crystal lattice energy. Consequently, the
(Gibbs Free Energy of solution) remains positive, preventing dissolution.[1] -
The Methanol Exception: Methanol provides a "middle ground." It has enough polarity to allow sparing solubility, which is a critical factor in Karl Fischer titration (discussed in Part 3).[1]
Visualization: Solvation Dynamics
The following diagram illustrates the mechanistic difference between aqueous dissolution and organic precipitation.
Figure 1: Mechanistic pathway of sodium tartrate dissolution vs. precipitation based on solvent dielectric properties.[1]
Part 2: Quantitative Solubility Profile
The following data aggregates experimental values for Disodium Tartrate Dihydrate at standard ambient temperature (20–25°C).
| Solvent System | Solubility (Approx.) | Classification | Mechanistic Note |
| Water | 290 g/L (1.26 M) | Freely Soluble | Strong ion-dipole hydration.[1] |
| Water (100°C) | ~660 g/L | Very Soluble | Endothermic dissolution driven by T |
| Methanol | Sparingly Soluble | Low | Sufficient polarity for trace dissolution; limits KF capacity.[1] |
| Ethanol | < 0.1 g/L | Insoluble | Insufficient dielectric constant to break lattice.[1] |
| DMSO | ~19.4 mg/mL | Slightly Soluble | Polar aprotic solvent allows limited interaction. |
| Acetone | Insoluble | Insoluble | Non-polar/Aprotic barrier.[1] |
Data synthesized from Pharmacopoeial standards and safety data sheets [1, 2, 3].
Part 3: Critical Applications in Drug Development
Application A: Karl Fischer (KF) Titration Standard
Sodium tartrate dihydrate is the primary volumetric standard for determining water content in pharmaceutical quality control.
-
Why it works: Unlike liquid water (which is difficult to weigh accurately in mg quantities), sodium tartrate dihydrate contains a precise, stoichiometric water content of 15.66% by weight.[1][2] It is non-hygroscopic under normal lab conditions, ensuring stability [4].[1]
-
The Solubility Challenge: KF reagents are typically methanol-based. Because sodium tartrate is only sparingly soluble in methanol, it can cause incomplete dissolution if not managed, leading to erroneous titer calculations.[1]
Protocol: Titer Determination using Sodium Tartrate
Objective: Standardize the Karl Fischer reagent (determine its water equivalence factor).
-
Preparation: Ensure the titration cell contains clean, dry methanol (or solvent).[1] Pre-titrate to eliminate background moisture (drift < 20 µ g/min ).[1]
-
Weighing: Accurately weigh 150–200 mg of Sodium Tartrate Dihydrate into a weighing boat. Record weight to 0.1 mg precision.
-
Addition: Add the solid standard to the titration vessel. Crucial: Ensure no crystals adhere to the vessel walls.
-
Dissolution Time: Set a mixing delay of 120–180 seconds .
-
Note: This step is critical.[3] Unlike liquid water, the solid tartrate requires time to dissolve in the methanolic medium. Failure to wait results in a false low titer.
-
-
Titration: Titrate to the electrometric endpoint.
-
Calculation:
[1]
Figure 2: Validated workflow for Karl Fischer standardization using sodium tartrate, highlighting the critical dissolution step.[1]
Application B: Protein Crystallization & Salt Selection
In drug discovery, sodium tartrate is used as a precipitant for crystallizing proteins and as a counter-ion for basic drugs.
-
Mechanism (Hofmeister Series): Tartrate is a kosmotropic (structure-making) anion.[1] It competes with the protein for water molecules, reducing the protein's solubility and inducing crystallization without denaturing the structure [5].
-
Chiral Resolution: Historically, the different solubilities of enantiomeric tartrate salts (e.g., sodium ammonium tartrate) allowed Louis Pasteur to separate chiral isomers.[1][4] This principle remains relevant in resolving racemic drug mixtures.
Part 4: Experimental Protocol: Solubility Determination
For researchers needing to determine the precise solubility of sodium tartrate in a novel solvent system (e.g., a new co-solvent formulation), the Saturation Shake-Flask Method is the gold standard.[1]
Workflow
-
Excess Addition: Add excess Sodium Tartrate Dihydrate to the solvent in a glass vial. Visual confirmation of undissolved solid is required.
-
Equilibration:
-
Place the vial in a temperature-controlled shaker (e.g., 25°C ± 0.1°C).
-
Agitate at 200 RPM for 24–48 hours to ensure thermodynamic equilibrium.
-
-
Phase Separation:
-
Filter the supernatant using a 0.45 µm PVDF syringe filter .
-
Caution: Ensure the filter and syringe are at the same temperature as the solution to prevent precipitation during filtration.
-
-
Quantification:
-
Gravimetric (for volatile solvents): Evaporate a known volume of filtrate to dryness and weigh the residue.
-
HPLC (for complex matrices): Dilute the filtrate with water and analyze using an anion-exchange column or C18 column (if using ion-pairing reagents).[1]
-
References
-
Sigma-Aldrich. (2024).[1] Sodium tartrate dihydrate Certified Reference Material for Karl Fischer Titration.[1][5][6] Link
-
PubChem. (2024).[1] Sodium Tartrate Compound Summary. National Library of Medicine. Link
-
ChemicalBook. (2024).[1] Sodium Tartrate Solubility and Chemical Properties. Link
-
Honeywell Hydranal. (2020).[1] Titer Determination with Water Standard 10.0 vs. Sodium Tartrate Dihydrate. Link
-
McPherson, A. (2001).[1] A comparison of salts for the crystallization of macromolecules. Protein Science. Link
